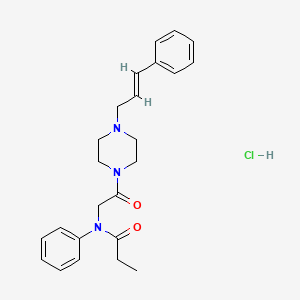

N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-phenylpropanamide hydrochloride

Description

Properties

CAS No. |

82387-56-2 |

|---|---|

Molecular Formula |

C24H30ClN3O2 |

Molecular Weight |

428.0 g/mol |

IUPAC Name |

N-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-N-phenylpropanamide;hydrochloride |

InChI |

InChI=1S/C24H29N3O2.ClH/c1-2-23(28)27(22-13-7-4-8-14-22)20-24(29)26-18-16-25(17-19-26)15-9-12-21-10-5-3-6-11-21;/h3-14H,2,15-20H2,1H3;1H/b12-9+; |

InChI Key |

MEMNUMHDKSCSNF-NBYYMMLRSA-N |

Isomeric SMILES |

CCC(=O)N(CC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Canonical SMILES |

CCC(=O)N(CC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-phenylpropanamide hydrochloride typically involves multiple steps, including the formation of the piperazine ring, the attachment of the phenylpropanamide group, and the final conversion to the hydrochloride salt. Common reagents used in these reactions include piperazine, phenylpropanamide derivatives, and hydrochloric acid. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods are employed to produce high-quality this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-phenylpropanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with potentially different biological activities.

Scientific Research Applications

N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-phenylpropanamide hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-phenylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Core Structural Differences

The compound’s piperazine core contrasts with the piperidine rings in fentanyl analogs (e.g., fentanyl, NIH 10762). Piperazine derivatives often exhibit altered receptor binding due to the presence of two nitrogen atoms in the six-membered ring, which may enhance hydrogen bonding or electrostatic interactions compared to piperidine-based compounds .

Table 1: Structural Comparison

| Compound Name | Core Structure | Key Substituents | Pharmacological Class (Inferred) |

|---|---|---|---|

| Target Compound | Piperazinyl | 3-Phenyl-2-propenyl, propanamide | Opioid/Adrenergic modulator |

| Fentanyl (N-(1-Phenethyl-4-piperidinyl)-N-phenylpropanamide) | Piperidinyl | Phenethyl, propanamide | Opioid (μ-receptor agonist) |

| NIH 10762 (cis-(±)-N-[3-Methyl-1-(2-oxo-2-(2-thienyl)ethyl)-4-piperidinyl]-N-phenylpropanamide) | Piperidinyl | Thienyl, methyl | Opioid (δ/κ-receptor activity) |

| BMY7378 (8-[2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl]-8-azaspiro[4,5]decane-7,9-dione) | Piperazinyl | Methoxyphenyl, spirodecane | α1-Adrenergic antagonist |

| RS100329 (5-Methyl-3-[3-[4-[2-(2,2,2-Trifluoroethoxy)phenyl]-1-piperazinyl]propyl]-2,4-pyrimidinedione) | Piperazinyl | Trifluoroethoxyphenyl, pyrimidinedione | α1-Adrenergic antagonist |

Substituent Effects on Pharmacological Activity

- However, the double bond in the propenyl group could introduce metabolic instability via oxidation .

- Ketone Functionality : The 2-oxo group in the ethyl linker may reduce basicity compared to tertiary amines in fentanyl analogs, possibly altering receptor binding kinetics .

- Propanamide Chain: Shared with fentanyl derivatives, this motif is critical for μ-opioid receptor interaction. However, the absence of a phenethyl group (as in fentanyl) may shift selectivity toward non-opioid targets, such as adrenergic receptors, as seen in BMY7378 and RS100329 .

Receptor Binding and Selectivity

- Opioid Receptor Affinity : The compound’s propanamide-phenyl group aligns with fentanyl’s pharmacophore, but the piperazinyl core may reduce μ-opioid affinity. For example, NIH 10762, which substitutes a thienyl group for phenyl, retains opioid activity but with altered δ/κ-selectivity .

- Adrenergic Activity: Piperazinyl compounds like BMY7378 and RS100329 show high α1-adrenergic antagonism.

Pharmacokinetic and Metabolic Considerations

- Metabolism: Piperazine rings are prone to N-dealkylation, while the propenyl group may undergo epoxidation or glutathione conjugation. This contrasts with fentanyl’s cytochrome P450-mediated N-dealkylation, which generates norfentanyl .

- Half-Life : Piperazinyl compounds like BMY7378 exhibit shorter half-lives than piperidine-based opioids due to increased polarity, suggesting the target compound may require frequent dosing .

Clinical and Regulatory Implications

- However, the piperazinyl group may reduce potency, as seen in W-15/W-18 derivatives, which are less active than traditional opioids .

- Therapeutic Potential: If adrenergic activity dominates, the compound could be repurposed for hypertension (like BMY7378) or benign prostatic hyperplasia (like silodosin) .

Biological Activity

N-(2-Oxo-2-(4-(3-phenyl-2-propenyl)-1-piperazinyl)ethyl)-N-phenylpropanamide hydrochloride is a synthetic compound with potential biological significance. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound's molecular formula is , with a complex structure that includes piperazine and propenyl moieties. The structural representation can be summarized as follows:

- Molecular Formula :

- SMILES Notation :

C1CCN(C1)C(=O)CN2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3

This structure suggests potential interactions with various biological targets, particularly due to the presence of the piperazine ring, which is known for its diverse pharmacological activities.

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of this compound. Piperazine derivatives have been reported as effective inhibitors of enzymes such as acetylcholinesterase (AChE) and urease. For example, related compounds have demonstrated strong AChE inhibitory activity with IC50 values significantly lower than standard inhibitors . This activity could suggest similar mechanisms in this compound, making it a candidate for further investigation in neuropharmacology.

Anticancer Potential

The potential anticancer properties of this compound are also noteworthy. Compounds with similar structures have been explored for their ability to inhibit histone methyltransferases, which play a crucial role in cancer progression . The inhibition of these enzymes could lead to the suppression of tumor growth and metastasis, indicating a promising avenue for therapeutic development.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of piperazine derivatives found that certain compounds exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis. The most active compounds had IC50 values ranging from 0.63 µM to 6.28 µM . Although direct data on this compound is lacking, its structural analogs suggest it may possess similar antimicrobial properties.

Study 2: Enzyme Inhibition Activity

In another investigation focused on enzyme inhibition, several piperazine derivatives were synthesized and tested for their ability to inhibit urease. The results indicated that some compounds achieved IC50 values significantly lower than traditional urease inhibitors . This finding supports the hypothesis that this compound could also exhibit potent enzyme inhibitory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.